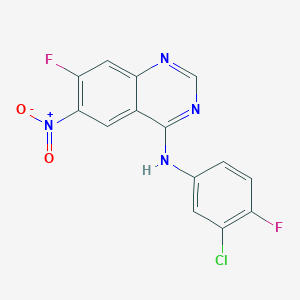

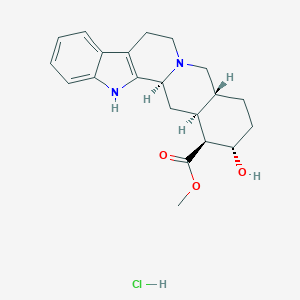

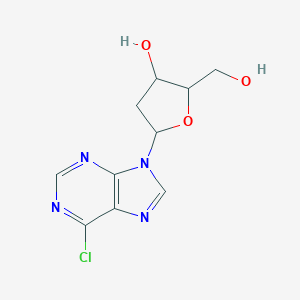

(2R,3S,5S)-5-(6-氯-9H-嘌呤-9-基)-2-(羟甲基)四氢呋喃-3-醇

描述

Synthesis Analysis

The synthesis of nucleoside analogs often involves intricate pathways to introduce specific functional groups, ensuring the correct stereochemistry. For compounds similar to our molecule of interest, methodologies could involve starting from purine bases and sequentially adding functional groups, such as hydroxymethyl and chloro substituents, under controlled conditions to build the tetrahydrofuran ring. An example in literature demonstrates the efficient synthesis of nucleoside analogs using key intermediates like 2-acetoxy-3-fluoro-5-(p-toluoyloxymethyl)tetrahydrofuran, further applied to the synthesis of complex molecules (Jin et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine conformations and stereochemistry. The structural analysis might reveal the spatial arrangement of the hydroxymethyl and chloropurinyl groups, crucial for understanding the compound's reactivity and interaction with biological targets. For instance, studies on similar molecules have used NMR and X-ray diffraction to elucidate the configuration and conformation of nucleoside analogs (Walla et al., 2010).

Chemical Reactions and Properties

The compound's reactivity would be influenced by its functional groups. The chloropurinyl group is susceptible to nucleophilic substitution reactions, while the hydroxymethyl group could engage in various chemical transformations, including oxidation and etherification. For example, 2,5-bis(hydroxymethyl)furan has been utilized in enzymatic polymerization reactions to create biobased polyesters, demonstrating the versatility of hydroxymethyl-containing compounds (Jiang et al., 2014).

科学研究应用

将生物质转化为有价值的化学品

类似呋喃衍生物的一个显着应用涉及将植物生物质转化为呋喃衍生物,突出了对聚合物、功能材料和燃料的可持续获取。这种方法强调了羟甲基糠醛 (HMF) 及其衍生物的作用,展示了它们作为化学工业替代不可再生碳氢化合物来源的潜在原料 (Chernyshev、Kravchenko 和 Ananikov,2017)。

有机合成中的生物质衍生化学品

进一步强调生物质衍生化学品的作用,对 5-羟甲基糠醛 (5-HMF) 的研究强调了其在生产各种增值化学品、材料和生物燃料中的广泛应用。这强调了此类化合物作为有机合成中构建模块的重要性,为更可持续的化学工业做出贡献 (Fan、Verrier、Queneau 和 Popowycz,2019)。

核酸碱中的互变异构平衡

在分子生物学领域,对核酸碱(如嘌呤和嘧啶)的互变异构平衡的研究揭示了分子相互作用对这些平衡的影响,与理解 DNA 复制和突变机制相关。这项研究对理解分子水平上的生命基本过程具有重要意义 (Person 等,1989)。

羟甲基糠醛 (HMF) 在粘合剂中

HMF 及其衍生物因其在粘合剂系统中的潜力而受到认可,为化石基粘合剂提供了可再生的替代品。该应用与木材和铸造等行业尤为相关,这些行业是粘合剂的最大用户之一,突显了向更可持续的工业实践转变 (Thoma 等,2020)。

属性

IUPAC Name |

5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEULCIODBNODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963464 | |

| Record name | 6-Chloro-9-(2-deoxypentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |

CAS RN |

4594-45-0, 4594-46-1 | |

| Record name | NSC409824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC90251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-(2-deoxypentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloropurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。